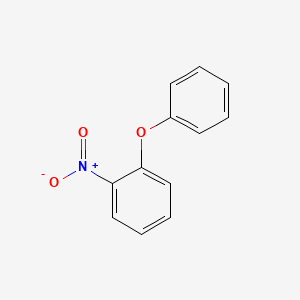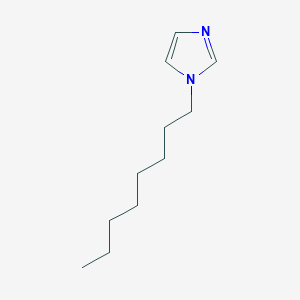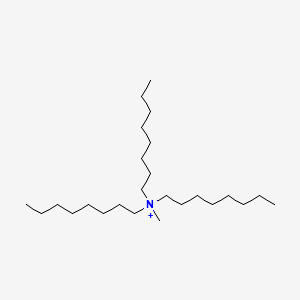
1-Nitro-2-phenoxybenzene
Vue d'ensemble
Description
1-Nitro-2-phenoxybenzene, also known as o-Nitrophenyl phenyl ether or o-Nitro diphenyl ether, is a nitroaromatic compound with the molecular formula C12H9NO3 . It is used in the synthesis of various other organic compounds and serves as a precursor for several dyes, polymers, and agrochemicals.
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis
The molecular weight of 1-Nitro-2-phenoxybenzene is 215.2048 g/mol . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Nitro compounds are quite unstable in the thermodynamic sense . Nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Nitro-2-phenoxybenzene include a molecular weight of 215.2048 g/mol . The compound is soluble in organic solvents such as ethanol, methanol, benzene, and chloroform .Applications De Recherche Scientifique
C12H9NO3C_{12}H_{9}NO_{3}C12H9NO3
and a molecular weight of 215.2048 . Here are some potential applications:Intermediate in Synthesis
1-Nitro-2-phenoxybenzene is a versatile intermediate in the synthesis of various compounds. It can be used in the production of pharmaceuticals, agrochemicals, and dyes.
Safety And Hazards
Propriétés
IUPAC Name |
1-nitro-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHGETRQQSYUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062259 | |
| Record name | Benzene, 1-nitro-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-phenoxybenzene | |
CAS RN |
2216-12-8 | |
| Record name | 2-Nitrodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitro-2-phenoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-2-phenoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-nitro-2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-nitro-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitro-2-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Nitro-2-phenoxybenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ69FHE7Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential of 1-Nitro-2-phenoxybenzene as a therapeutic agent?
A1: While 1-Nitro-2-phenoxybenzene itself has not been extensively studied for its therapeutic potential, research suggests that its analog, 4-Hydroxy-2'-nitrodiphenyl ether, shows promising anti-tyrosinase activity. [] Tyrosinase is a key enzyme involved in melanin synthesis, and its inhibitors are sought after for treating hyperpigmentation disorders. [] Further research is needed to explore the therapeutic potential of 1-Nitro-2-phenoxybenzene and its analogs.
Q2: How does 4-Hydroxy-2'-nitrodiphenyl ether, an analog of 1-Nitro-2-phenoxybenzene, interact with tyrosinase?
A2: Molecular docking studies reveal that 4-Hydroxy-2'-nitrodiphenyl ether exhibits favorable interactions with the active site of tyrosinase. [] The oxygen atom of the nitro group forms a metal-ligand interaction with the copper ions present in the enzyme's active site. [] This interaction potentially inhibits tyrosinase activity, similar to the known inhibitor tropolone. []
Q3: What is the molecular formula and weight of 1-Nitro-2-phenoxybenzene?
A3: While the provided research papers do not explicitly state the molecular formula and weight of 1-Nitro-2-phenoxybenzene, this information can be deduced from its chemical name. The molecular formula is C12H9NO3, and the molecular weight is 211.21 g/mol.
Q4: What is known about the synthesis of 1-Nitro-2-phenoxybenzene?
A4: While specific details about 1-Nitro-2-phenoxybenzene synthesis are not provided in the research excerpts, a related paper mentions the synthesis of 2,4,4′-Trichloro -2′-nitrodiphenyl ether using phase-transfer catalysis. [] This suggests that similar synthetic approaches could be adapted for 1-Nitro-2-phenoxybenzene, potentially involving the reaction of appropriately substituted benzene derivatives.
Q5: What are the environmental impacts and degradation pathways of 1-Nitro-2-phenoxybenzene?
A5: The provided research excerpts do not offer information about the environmental impact or degradation of 1-Nitro-2-phenoxybenzene. Given its chemical structure, it is crucial to investigate its potential for bioaccumulation, persistence in the environment, and toxicity to aquatic life.
Q6: Has 1-Nitro-2-phenoxybenzene been evaluated for potential toxicity?
A6: The provided research excerpts do not include specific toxicity data for 1-Nitro-2-phenoxybenzene. It is crucial to conduct thorough toxicological studies, including acute and chronic toxicity assessments in various animal models, to determine its safety profile.
Q7: Are there any known alternatives or substitutes for 1-Nitro-2-phenoxybenzene, particularly in the context of tyrosinase inhibition?
A7: The research highlights that compounds with structural similarities to 1-Nitro-2-phenoxybenzene, especially those possessing a para-hydroxyphenyl group, exhibit tyrosinase inhibitory activity. [] Further research is needed to identify and evaluate other compounds or natural extracts with similar mechanisms of action that could serve as potential alternatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide](/img/structure/B1210580.png)





